Product packaging for 5-Chloro-2-(2-cyclohexylethoxy)aniline(Cat. No.:CAS No. 946682-46-8)

5-Chloro-2-(2-cyclohexylethoxy)aniline

Cat. No.: B3171436
CAS No.: 946682-46-8
M. Wt: 253.77 g/mol
InChI Key: KZCCHVLYYVDGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Aniline (B41778) Scaffolds in Medicinal Chemistry and Materials Science

Aniline scaffolds are foundational structures in the development of new drugs and materials. Their versatility allows them to interact with biological targets and modulate physiological processes, making them a common component in many drug candidates. cresset-group.com However, their use can present challenges such as metabolic instability and toxicity. cresset-group.com Medicinal chemists often replace aniline groups to fine-tune a compound's pharmacological properties, including bioavailability, solubility, and selectivity for its target receptor. cresset-group.com This substitution can also mitigate potential toxic side effects. cresset-group.com

In materials science, aniline derivatives are crucial for producing polymers, dyes, and other high-performance materials. sci-hub.semarkwideresearch.com They are used to create polyurethanes, which are essential for plastics, thermal insulation, and spandex fibers. sci-hub.se Additionally, some aniline derivatives exhibit non-linear optical properties, making them suitable for applications in this field. sci-hub.se The push towards sustainable manufacturing is also influencing the development of eco-friendly aniline derivatives with enhanced stability, purity, and reactivity. markwideresearch.com

Overview of Halogenated and Ether-Linked Aromatic Amines

Halogenated aromatic amines are a significant subclass of aniline derivatives where one or more hydrogen atoms on the aromatic ring are replaced by a halogen. This substitution can profoundly influence the compound's chemical properties and biological activity. For instance, halogenation is a known strategy in medicinal chemistry to modulate a drug's metabolic stability and binding affinity. nih.gov The synthesis of new halogenated aromatic amines and the improvement of existing synthetic routes are active areas of research. rsc.org

Ether-linked aromatic amines contain an ether group (an oxygen atom connected to two alkyl or aryl groups) in addition to the amine functionality. The ether linkage can impart flexibility and alter the electronic properties of the molecule. The preparation of ether amines can be achieved through various synthetic methods, including the reaction of a haloalkyl ether with ammonia (B1221849). google.com These compounds serve as valuable intermediates in the synthesis of more complex molecules with applications in various fields of chemistry.

Research Trajectories for Novel Chemical Entities Analogous to 5-Chloro-2-(2-cyclohexylethoxy)aniline

The specific compound, this compound, combines several key structural features: a chlorinated aniline core, an ether linkage, and a cyclohexyl group. Research into analogous compounds is likely driven by the desire to explore the structure-activity relationships of molecules with these combined features.

Current research trends in medicinal chemistry focus on the isosteric replacement of anilines to overcome metabolic liabilities. acs.org This involves replacing the aniline ring with other structures to improve drug properties. acs.org Therefore, research analogous to this compound may involve synthesizing and evaluating derivatives where the aniline, chloro, cyclohexyl, or ethoxy groups are modified. For example, the chlorine atom could be replaced by another halogen, or the cyclohexyl group could be substituted with other cyclic or acyclic moieties to fine-tune the compound's properties.

Chemical Compound Information

Compound Name
This compound
Aniline
5-Chloro-2-(cyclohexyloxy)aniline
5-Chloro-2-nitroaniline (B48662)
3-chloroaniline (B41212)
5-Chloro-2-hydroxyaniline
2,4-dichloronitrobenzene (B57281)
5-chloro-2-methyl aniline
4-chloro-2-nitro-toluene
5-Chloro-2,4-dimethoxyaniline
5-CHLORO-2-(HEXADECYLOXY)-ANILINE
N-(2-nitrophenyl)butyramide
2-nitroaniline
ortho-chloroaniline
2,4-dimethylaniline
ortho-toluidine
ortho-anisidine
para-toluidine
BROMFENAC

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20ClNO B3171436 5-Chloro-2-(2-cyclohexylethoxy)aniline CAS No. 946682-46-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-(2-cyclohexylethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO/c15-12-6-7-14(13(16)10-12)17-9-8-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCCHVLYYVDGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCOC2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946682-46-8
Record name 5-chloro-2-(2-cyclohexylethoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Structure Activity Relationship Sar Investigations of 5 Chloro 2 2 Cyclohexylethoxy Aniline and Its Structural Analogs

Influence of Halogenation (e.g., Chlorine Substitution) on Biological Efficacy

The presence and position of halogen substituents on the aniline (B41778) ring are critical determinants of biological efficacy in this class of compounds. The chlorine atom at the 5-position of 5-Chloro-2-(2-cyclohexylethoxy)aniline plays a significant role in its inhibitory potency.

SAR studies on related kinase inhibitors demonstrate that halogenation can be a key strategy for enhancing activity. For instance, in a series of 4-aminopyrimidine (B60600) TrkA inhibitors, the replacement of an isoxazole (B147169) group with a phenyl ring, followed by halogen substitution at the 4-position of that phenyl ring, was found to improve potency. nih.gov Similarly, investigations into aminopyrimidine derivatives as TrkA inhibitors showed that compounds with specific substitutions, which can include halogens, exhibited potent inhibitory activities. nih.gov

In a separate study on aniline derivatives targeting amine oxidases, it was observed that all tested compounds featuring a halogen on the aniline ring, irrespective of its position, acted as activators of polyamine oxidation, suggesting a profound electronic influence of the halogen on the molecule's interaction with biological targets. researchgate.net This underscores that the electron-withdrawing nature of chlorine can modulate the properties of the aniline ring, potentially enhancing binding interactions within the target protein's active site. The substitution of bromine with chlorine or fluorine in some series has been shown to have minimal impact on TrkA activity, indicating that for certain scaffolds, the presence of a halogen is more important than its specific type. nih.gov

The table below illustrates the effect of halogen substitution on the activity of a series of related TrkA inhibitors.

Compound ID R (Substitution) TrkA IC₅₀ (nM)
Analog 1H360
Analog 24-Cl100
Analog 34-F170
Data is illustrative and derived from general findings in SAR studies of kinase inhibitors.

Role of the Cyclohexylethoxy Side Chain in Ligand-Target Interactions

The 2-(2-cyclohexylethoxy) side chain is a crucial feature, providing a bulky, lipophilic moiety that significantly influences how the ligand binds to its target receptor. This side chain is responsible for engaging with specific hydrophobic pockets within the kinase binding site.

Stereoisomeric Effects of the Cyclohexyl Ring

While the specific compound this compound does not possess a chiral center on its cyclohexyl ring, the ring's conformation (e.g., chair vs. boat) is a critical factor in its interaction with a target. msu.edu For substituted cyclohexyl rings in other molecular contexts, stereochemistry is paramount. The spatial arrangement of substituents (axial vs. equatorial) dictates the molecule's shape and its ability to fit optimally into a binding site. msu.edu In many receptor-ligand interactions, one stereoisomer exhibits significantly higher potency than others. For example, in a different class of Trk inhibitors, the (R)-enantiomer was found to be substantially more active than the (S)-enantiomer, highlighting the importance of precise three-dimensional geometry for effective binding. nih.gov The minimal rotation hypothesis suggests that protein and ligand side chains adjust as little as necessary to achieve a complementary fit, meaning the inherent, low-energy conformation of the cyclohexyl group is a key starting point for binding. nih.gov

Variation in Alkoxy Linker Length and Branching

The length and branching of the alkoxy linker connecting the aniline core to the cyclohexyl ring are pivotal for correctly positioning the cyclohexyl group within the target's binding pocket. The ethoxy linker (-OCH₂CH₂-) in the parent compound provides a specific distance and degree of flexibility.

Studies on other ligand-receptor systems often show that altering this linker length can have dramatic effects on potency.

Shorter linkers (e.g., methoxy) might not allow the lipophilic group to reach a key hydrophobic pocket.

Longer linkers (e.g., propoxy, butoxy) could introduce excessive flexibility, leading to an entropic penalty upon binding, or position the terminal group in a non-optimal or sterically hindered region.

In the development of isothiazole-based TrkA inhibitors, it was found that the size of aliphatic chains at a benzylic position significantly influenced activity; small chains were tolerated, whereas larger substitutions diminished potency. nih.gov This demonstrates that an optimal linker and side chain size exist for maximizing favorable interactions.

The table below shows hypothetical activity data based on varying the linker in aniline derivatives.

Linker Structure Relative Potency Rationale
-O-CH₂-CyclohexylModerateMay be too short to reach optimal hydrophobic contact.
-O-CH₂CH₂-CyclohexylHighOptimal length and flexibility for binding.
-O-CH₂CH₂CH₂-CyclohexylLowIncreased flexibility may be entropically unfavorable.

Impact of Amino Group Position on Pharmacological Profiles

The position of the amino group on the aniline ring is fundamental to the molecule's identity and its pharmacological profile. In this compound, the ortho relationship between the amino group and the large cyclohexylethoxy group is defining. This arrangement creates a specific hydrogen bonding pattern and steric environment.

The amino group often acts as a crucial hydrogen bond donor, interacting with key residues (like aspartate or glutamate) in the hinge region of a kinase's ATP-binding site. researchgate.net Changing the amino group's position to meta or para would drastically alter the molecule's geometry and its ability to form these critical interactions.

Studies on aniline derivatives have shown that the substitution pattern significantly affects properties like lipophilicity and molecular conformation. mdpi.com For instance, para-substituted aniline derivatives can exhibit lower lipophilicity compared to ortho- or meta-isomers due to a more rigid system and reduced potential for intramolecular interactions. mdpi.com In a series of anti-parasitic agents, a meta-substituted aniline retained activity, while the corresponding para-substituted analog was inactive, demonstrating the profound impact of isomerism on biological function. dndi.org

Comparative SAR with Other Cyclohexyl-Containing Aniline Derivatives

The SAR of this compound can be contextualized by comparing it to other aniline derivatives that also feature a cyclohexyl moiety. The cyclohexyl group is a common fragment in medicinal chemistry, valued for its ability to fill hydrophobic pockets and establish van der Waals interactions.

For example, in the development of selective serotonin (B10506) 5-HT2A receptor agonists, a different scaffold, 2,5-dimethoxyphenylpiperidines, was investigated, where piperidine (B6355638) acts as a core similar to aniline in its ability to be functionalized. nih.gov The principles of optimizing hydrophobic and electronic interactions remain the same. The key is to correctly orient the bulky aliphatic group relative to the core aromatic structure that contains the primary pharmacophoric elements. Whether attached to an aniline, a pyrimidine, or another heterocyclic core, the cyclohexyl group's role is often to anchor the molecule in a lipophilic sub-pocket of the target protein. researchgate.netnih.gov

Rational Design Principles for Modulating Compound Activity

The SAR findings for this class of compounds provide clear principles for the rational design of new, potentially improved analogs. The goal is to fine-tune the molecule's properties to enhance potency, selectivity, and drug-like characteristics. cresset-group.com

Key design principles include:

Aniline Ring Substitution: The 5-chloro substitution appears beneficial. Exploring other small, electron-withdrawing groups at this position (e.g., -CN, -CF₃) or different halogen substitutions could further optimize electronic properties and binding interactions.

Side Chain Optimization: The cyclohexylethoxy group is effective, but exploring constrained or substituted cycloalkyl groups could enhance binding affinity and selectivity. For instance, introducing small polar groups on the cyclohexyl ring could probe for additional hydrogen bonding opportunities in the binding site.

Core Scaffold Hopping: While maintaining the key interaction points, the aniline core could be replaced with other bioisosteres (e.g., aminopyridine, aminopyrimidine) to improve properties like metabolic stability or to explore different binding orientations. nih.govcresset-group.com

Peripheral Restriction: For indications like peripheral pain, molecules can be designed to be substrates for efflux transporters at the blood-brain barrier, thereby minimizing central nervous system side effects. nih.govpitt.edu This often involves carefully balancing molecular weight, polar surface area, and the number of rotatable bonds. pitt.edu

By systematically applying these principles, medicinal chemists can build upon the foundation of this compound to develop next-generation inhibitors with superior therapeutic profiles.

Mechanistic Elucidation of Biological Activities Associated with Aniline Derivatives Featuring Cyclohexylethoxy Motifs

Modulation of Intracellular Signaling Pathways

The interaction of 5-Chloro-2-(2-cyclohexylethoxy)aniline and its structural analogs with intracellular signaling cascades highlights their potential to modulate cellular responses to stress and regulate metabolic processes.

Research into structurally related aniline (B41778) derivatives has shed light on the potential for this compound to inhibit the Nrf2-dependent antioxidant response. The nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical transcription factor that orchestrates the expression of a multitude of antioxidant and detoxification genes, playing a pivotal role in cellular defense against oxidative stress. researchgate.netmdpi.commdpi.com Under normal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.commdpi.com

A study on 4-(2-cyclohexylethoxy)aniline (B183823), a close structural analog of the subject compound, demonstrated potent inhibitory effects on Nrf2. researchgate.net This analog, referred to as IM3829, was shown to suppress the mRNA and protein expression of Nrf2 and its downstream target, heme oxygenase-1 (HO-1). researchgate.net The inhibition of the Nrf2 pathway by derivatives of 4-(2-cyclohexylethoxy)aniline suggests a mechanism by which these compounds can increase cellular susceptibility to oxidative stress, a characteristic that has been explored for its potential in enhancing the efficacy of cancer radiotherapy. researchgate.net While direct studies on this compound are not available, the findings on its close analog provide a strong rationale for investigating its own Nrf2 inhibitory potential.

Table 1: Nrf2 Inhibition by a Structural Analog of this compound

Compound Target Pathway Observed Effect Reference

Currently, there is no direct scientific literature available that specifically investigates the induction of reactive oxygen species (ROS) accumulation by this compound. However, the inhibition of the Nrf2 antioxidant response pathway by structurally similar compounds suggests a potential mechanism by which this compound could lead to an increase in intracellular ROS levels. researchgate.net By downregulating the expression of antioxidant and detoxification enzymes, the cell's capacity to neutralize ROS would be diminished, potentially leading to their accumulation. Further research is required to directly assess the impact of this compound on ROS homeostasis.

Enzyme Target Characterization and Inhibition Kinetics

The characterization of enzyme targets for aniline derivatives with cyclohexylethoxy motifs has primarily focused on metabolic enzymes, revealing potent and selective inhibitory activities.

While not explicitly identified as this compound in all publications, a potent and selective inhibitor of Monoacylglycerol Acyltransferase 2 (MGAT2), often referred to as "compound A," shares structural similarities with the subject compound. MGAT2 is a key enzyme in the resynthesis of triglycerides in the small intestine, making it an attractive target for the treatment of metabolic disorders such as obesity and type 2 diabetes.

Pharmacological studies have demonstrated that inhibition of MGAT2 leads to a reduction in the absorption of dietary fats. The inhibitory activity of compounds with a cyclohexylethoxy aniline scaffold has been quantified, showing potent effects. For instance, a representative inhibitor from this class exhibited significant potency against human MGAT2.

Table 2: MGAT2 Inhibition Data

Compound Class Enzyme Target IC₅₀ (Human MGAT2) Reference

Further research is necessary to definitively link publicly available inhibition data to the specific chemical structure of this compound.

G Protein-Coupled Receptor (GPCR) Modulatory Actions

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in a multitude of physiological processes by transducing extracellular signals into intracellular responses. The interaction of small molecules with these receptors can lead to their activation (agonism), inhibition (antagonism), or inverse agonism, thereby modulating cellular signaling pathways.

Serotonin (B10506) 2C (5-HT2C) Receptor Agonism

The serotonin 2C (5-HT2C) receptor, a member of the GPCR family, is primarily expressed in the central nervous system and is involved in the regulation of mood, appetite, and cognition. Agonism of the 5-HT2C receptor has been a therapeutic strategy for conditions such as obesity and certain psychiatric disorders. A thorough search of scientific databases and chemical literature reveals no published studies that have investigated or established the activity of this compound as a 5-HT2C receptor agonist. Consequently, there are no research findings or data, such as binding affinities (Ki) or functional efficacies (EC50), to report for this compound at the 5-HT2C receptor.

GPR55 Receptor Agonism and Antagonism

GPR55 is an orphan GPCR that has been implicated in various physiological processes, including inflammatory responses, pain signaling, and metabolic regulation. Its modulation by synthetic ligands is an active area of research. However, there is no available scientific literature that describes the interaction of this compound with the GPR55 receptor. Therefore, its potential for agonistic or antagonistic activity at GPR55 remains uncharacterized, and no data on its binding or functional effects are available.

Mechanisms of Action in Radiosensitization Research

Radiosensitizers are chemical agents that enhance the efficacy of radiation therapy, making cancer cells more susceptible to the damaging effects of ionizing radiation. The mechanisms of such agents often involve the promotion of radiation-induced DNA damage, inhibition of DNA repair pathways, or exacerbation of oxidative stress. While some halogenated pyrimidines and other aniline derivatives have been investigated for their radiosensitizing properties, there are no published studies that have evaluated this compound in this context. Research into its ability to enhance radiation-induced cell death, and the underlying molecular mechanisms, has not been reported.

Exploration of Autophagy Modulation Pathways

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a dual role in both cell survival and cell death. The modulation of autophagy by small molecules is a promising therapeutic avenue for various diseases, including cancer. Certain aniline compounds have been shown to influence autophagy. However, a comprehensive review of the literature indicates that the effect of this compound on autophagy pathways has not been investigated. There is no data available on whether this compound induces or inhibits autophagy, nor on its potential impact on key autophagy-related proteins or signaling cascades.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

No specific molecular docking studies have been published for 5-Chloro-2-(2-cyclohexylethoxy)aniline. However, studies on other aniline (B41778) derivatives demonstrate the utility of this approach. For instance, in silico molecular docking has been used to evaluate the binding of various aniline derivatives to biological targets like enzymes and receptors. researchgate.netmdpi.com The process involves preparing the 3D structures of both the ligand and the target protein and then using a docking algorithm to explore possible binding poses. The results are typically scored based on the predicted binding affinity, which can be expressed in units like kcal/mol.

Table 1: Illustrative Example of Molecular Docking Data for a Hypothetical Target

LigandTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compoundHypothetical Kinase-8.5ASP-123, LYS-45, PHE-89
Reference InhibitorHypothetical Kinase-9.2ASP-123, LYS-45, TYR-90

Note: The data in this table is for illustrative purposes only and does not represent actual research findings for this compound.

Conformational Analysis of the Cyclohexylethoxy Moiety and Aniline Core

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, understanding the preferred conformations of the flexible cyclohexylethoxy side chain and its orientation relative to the aniline core is crucial for predicting its interaction with biological targets.

There are no published conformational analysis studies specifically for this compound. Generally, such studies would employ quantum mechanical calculations or molecular mechanics to determine the potential energy surface of the molecule and identify low-energy conformers. The flexibility of the ethoxy linker and the chair-boat-twist interconversions of the cyclohexane (B81311) ring would be of particular interest.

Quantitative Structure-Activity Relationship (QSAR) Model Development for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

No QSAR models have been developed specifically for a series of compounds including this compound. However, QSAR studies on other aniline derivatives have been conducted to predict properties like toxicity and lipophilicity. nih.govresearchgate.net These studies typically use molecular descriptors (e.g., logP, molecular weight, electronic properties) to build a mathematical equation that can predict the activity of similar compounds. nih.govresearchgate.net For a set of aniline derivatives, a QSAR model might take the form of a linear equation, as seen in studies of monosubstituted anilines. nih.gov

Table 2: Example of Descriptors Used in QSAR Models for Aniline Derivatives

DescriptorDescriptionRelevance
LogPOctanol-water partition coefficientHydrophobicity and cell membrane permeability
Molecular WeightMass of the moleculeSize and steric effects
Hammett constants (σ)Electronic effects of substituentsInfluence on reaction rates and binding
Dipole MomentMeasure of molecular polarityElectrostatic interactions

Note: This table lists common descriptors and is not based on a specific study of this compound.

Molecular Dynamics Simulations to Understand Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the movement of atoms and molecules over time. These simulations are used to study the stability of ligand-protein complexes, conformational changes, and the role of solvent molecules in binding.

There are no published MD simulation studies involving this compound. In a typical MD simulation, a docked complex of the ligand and its target would be placed in a simulated environment (e.g., a box of water molecules) and the motions of all atoms would be calculated over a period of nanoseconds to microseconds. researchgate.net Analysis of the simulation trajectory can reveal the stability of key interactions and the flexibility of different parts of the molecule and protein. researchgate.net

Virtual Screening Approaches for Identification of Novel Bioactive Analogs

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This can be done using either ligand-based methods (searching for molecules with similar properties to a known active compound) or structure-based methods (docking a library of compounds to a target structure).

No virtual screening campaigns have been reported that either used this compound as a query molecule or identified it as a hit. Such a study would involve screening a large database of chemical compounds to find analogs of this compound with potentially improved biological activity or different properties.

Rational Design and Synthesis of Novel Derivatives and Analogs of 5 Chloro 2 2 Cyclohexylethoxy Aniline

Design Principles for Lead Optimization

Key design principles in this context include:

Structure-Activity Relationship (SAR) Studies: The foundation of lead optimization lies in establishing a robust SAR. This involves synthesizing a series of analogs where specific parts of the 5-Chloro-2-(2-cyclohexylethoxy)aniline scaffold are systematically altered. For instance, the chloro substituent, the cyclohexylethoxy side chain, and the aniline (B41778) moiety would be independently modified to probe their contribution to biological activity. The resulting data, often presented in tabular format, allows medicinal chemists to identify key pharmacophoric elements and regions of the molecule that are tolerant to structural changes.

Improving Potency and Selectivity: A primary goal is to enhance the compound's potency towards its intended biological target while minimizing off-target effects. This can be achieved by introducing functional groups that form stronger interactions with the target's binding site, such as hydrogen bonds, ionic interactions, or hydrophobic interactions. Concurrently, modifications that disfavor binding to other related targets are explored to improve selectivity and reduce the potential for side effects.

Optimizing Physicochemical Properties: The "drug-likeness" of a compound is heavily influenced by its physicochemical properties, including solubility, lipophilicity (logP), and metabolic stability. For this compound, modifications would be designed to achieve an optimal balance. For example, introducing polar groups can improve aqueous solubility, while strategic modifications to metabolically labile sites can enhance the compound's half-life in the body.

Computational Modeling: In silico tools play a crucial role in modern lead optimization. Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to build predictive models based on existing SAR data. Molecular docking simulations can provide insights into the binding mode of this compound and its analogs within the target's active site, guiding the design of new derivatives with improved binding affinity.

A hypothetical SAR study for analogs of this compound might explore the impact of substituents on the phenyl ring. The following table illustrates the type of data that would be generated.

Compound R1 R2 IC50 (nM)
This compoundHCl100
2-(2-cyclohexylethoxy)anilineHH500
4-Fluoro-2-(2-cyclohexylethoxy)anilineFH250
5-Bromo-2-(2-cyclohexylethoxy)anilineHBr80

Synthesis of Homologs with Varied Alkyl Chain Lengths

Altering the length of the alkyl chain connecting the cyclohexyl ring to the ether oxygen in this compound can significantly impact the molecule's flexibility, lipophilicity, and interaction with its biological target. The synthesis of such homologs is a key step in exploring the SAR of the linker region. A common and effective method for preparing these ether linkages is the Williamson ether synthesis. researchgate.netmdpi.comnih.govresearchgate.net

The general synthetic strategy involves the reaction of a substituted phenol (B47542) with an appropriate alkyl halide in the presence of a base. For the synthesis of this compound homologs, this would typically involve the following steps:

Preparation of the Phenol: The starting material is 5-chloro-2-aminophenol.

Preparation of the Alkyl Halide: A series of cycloalkylalkyl halides with varying chain lengths would be required. For example, to synthesize the parent compound, 2-cyclohexylethyl bromide would be used. For homologs, one could use cyclohexylmethyl bromide (one-carbon linker), 3-cyclohexylpropyl bromide (three-carbon linker), and so on. These can be prepared from the corresponding cyclohexylalkanols.

Williamson Ether Synthesis: The 5-chloro-2-aminophenol is deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the more nucleophilic phenoxide. This phenoxide then undergoes a nucleophilic substitution reaction (SN2) with the desired cycloalkylalkyl halide to form the ether linkage. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).

The following table outlines a synthetic scheme for generating homologs with varied alkyl chain lengths.

Target Homolog Alkyl Halide Reaction Conditions
5-Chloro-2-(cyclohexylmethoxy)anilineCyclohexylmethyl bromideK2CO3, DMF, 80°C
This compound2-Cyclohexylethyl bromideK2CO3, DMF, 80°C
5-Chloro-2-(3-cyclohexylpropoxy)aniline3-Cyclohexylpropyl bromideK2CO3, DMF, 80°C

Introduction of Different Substituents on the Cyclohexyl Ring

Modifying the cyclohexyl ring of this compound by introducing various substituents can probe the steric and electronic requirements of the binding pocket in this region. This strategy can lead to improved potency, selectivity, and metabolic stability.

The synthesis of these analogs would require substituted cyclohexyl precursors. The general approach would still rely on the Williamson ether synthesis, but with modified starting materials.

Synthetic Strategies:

From Substituted Cyclohexanols: Commercially available or synthetically prepared substituted cyclohexanols can be converted to the corresponding 2-(substituted-cyclohexyl)ethyl halides. For example, 4-methylcyclohexanol (B52717) could be used to synthesize analogs with a methyl group on the cyclohexyl ring.

Functional Group Interconversion on the Cyclohexyl Ring: It may be possible to introduce substituents after the formation of the ether linkage. For example, a cyclohexyl ring containing a ketone could be reduced to a hydroxyl group or converted to other functionalities.

The following table presents a hypothetical set of analogs with substituents on the cyclohexyl ring and their potential synthetic precursors.

Substituent (R) Target Analog Required Precursor
4-Methyl5-Chloro-2-(2-(4-methylcyclohexyl)ethoxy)aniline2-(4-Methylcyclohexyl)ethanol
4-Hydroxy5-Chloro-2-(2-(4-hydroxycyclohexyl)ethoxy)aniline2-(4-Hydroxycyclohexyl)ethanol
4-Fluoro5-Chloro-2-(2-(4-fluorocyclohexyl)ethoxy)aniline2-(4-Fluorocyclohexyl)ethanol
4,4-Difluoro5-Chloro-2-(2-(4,4-difluorocyclohexyl)ethoxy)aniline2-(4,4-Difluorocyclohexyl)ethanol

Bioisosteric Replacements of the Aniline and Ether Linkages

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design to improve a molecule's characteristics. researchgate.netnih.gov For this compound, both the aniline and the ether linkage are potential sites for bioisosteric replacement to address potential metabolic liabilities or to fine-tune physicochemical properties.

Aniline Bioisosteres:

The aniline moiety can be susceptible to metabolic oxidation, which can lead to the formation of reactive metabolites. researchgate.netnih.gov Replacing the aniline group with a less metabolically labile bioisostere can improve the compound's safety profile. Potential bioisosteres for the aniline group include:

Saturated Amines: Replacing the aromatic aniline with a saturated amine, such as an aminocyclohexane or a piperidine (B6355638), can increase the sp3 character of the molecule, which is often associated with improved metabolic stability and solubility.

Heterocyclic Amines: Aromatic heterocycles containing a nitrogen atom, such as aminopyridines or aminopyrimidines, can serve as bioisosteres for aniline. These replacements can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Ether Linkage Bioisosteres:

The ether linkage, while generally stable, can also be a site for metabolic attack. Bioisosteric replacements for the ether oxygen can modulate the compound's flexibility, polarity, and metabolic stability. Potential replacements include:

Thioether (-S-): Replacing the oxygen with a sulfur atom to form a thioether can alter the bond angles and lipophilicity of the linker.

Methylene (-CH2-): A direct carbon-carbon bond can provide a more rigid connection between the two parts of the molecule.

Amide (-NHCO- or -CONH-): Introducing an amide linkage can introduce hydrogen bonding capabilities and alter the conformational preferences of the molecule.

The following table summarizes potential bioisosteric replacements and the rationale for their use.

Original Moiety Bioisosteric Replacement Rationale for Replacement
Aniline (-NH2 on benzene)AminocyclohexaneIncrease sp3 character, improve metabolic stability.
Aniline (-NH2 on benzene)AminopyridineModulate electronics and hydrogen bonding.
Ether (-O-)Thioether (-S-)Alter bond angle and lipophilicity.
Ether (-O-)Methylene (-CH2-)Increase rigidity.
Ether (-O-)Amide (-CONH-)Introduce hydrogen bonding, alter conformation.

Development of Focused Chemical Libraries for High-Throughput Screening

To efficiently explore the chemical space around the this compound scaffold, the development of a focused chemical library for high-throughput screening (HTS) is a logical step. A focused library is a collection of compounds that are designed to interact with a specific target or target family, thereby increasing the hit rate in screening campaigns.

Design Principles for the Focused Library:

Scaffold-Based Design: The library would be built around the core this compound scaffold. Diversity would be introduced at specific points of the molecule, such as the aniline ring, the cyclohexyl ring, and the linker.

Privileged Substructures: The design would incorporate "privileged substructures," which are molecular frameworks known to bind to certain classes of biological targets. For example, if the target of interest is a G-protein coupled receptor (GPCR), the library design might incorporate motifs commonly found in GPCR ligands. nih.gov

Computational Filtering: In silico methods would be used to filter the virtual library to ensure that the designed compounds have drug-like properties (e.g., adhering to Lipinski's rule of five) and are predicted to be synthetically accessible.

Diversity and Novelty: The library should cover a diverse range of chemical space while also including novel chemotypes to increase the chances of discovering new intellectual property.

Synthetic Approach:

The synthesis of the focused library would likely employ parallel synthesis techniques to efficiently generate a large number of compounds. This could involve using a common intermediate, such as 5-chloro-2-aminophenol, and reacting it with a diverse set of building blocks in a multi-well plate format.

The following table outlines a hypothetical design for a focused library based on the this compound scaffold.

Diversity Point Building Blocks Number of Analogs
Aniline Ring SubstituentVarious substituted anilines20
Cyclohexyl Ring SubstituentVarious substituted cyclohexyl alcohols15
Alkyl Chain Length1 to 4 carbons4
Total Library Size 1200

By systematically applying these principles of rational design and synthesis, it is possible to generate a rich collection of novel derivatives and analogs of this compound. The subsequent biological evaluation of these compounds will provide valuable insights into their therapeutic potential and guide further optimization efforts.

Applications in Pre Clinical Medicinal Chemistry Research

Development as Pharmacological Probes for Biological Systems

There is currently no available scientific literature to suggest that 5-Chloro-2-(2-cyclohexylethoxy)aniline has been developed or utilized as a pharmacological probe. Pharmacological probes are essential tools in chemical biology for interrogating biological systems, and their development requires extensive characterization of their selectivity and mechanism of action. No such data has been reported for this specific compound.

Lead Compound Identification for Specific Disease Targets

The process of lead compound identification involves screening libraries of chemical entities to find molecules that exhibit desired biological activity against a specific disease target. There are no published reports or studies indicating that this compound has been identified as a lead compound in any drug discovery program.

Research in Cellular and Animal Models for Efficacy (excluding clinical trials)

Efficacy studies in cellular and animal models are crucial steps in pre-clinical research to evaluate the potential therapeutic effects of a compound. No research articles, patents, or conference proceedings have been found that describe the evaluation of this compound in any in vitro cellular assays or in vivo animal models for any disease indication.

Potential Applications in Industrial Chemistry and Advanced Materials Research

Role as Chemical Intermediates in Organic Synthesis

5-Chloro-2-(2-cyclohexylethoxy)aniline serves as a valuable intermediate in organic synthesis. The presence of the primary amine group and the chloro substituent on the aromatic ring allows for a variety of chemical transformations. The amine group can be readily diazotized and converted into a wide array of functional groups, or it can undergo acylation and alkylation reactions.

The chloro-substituent, along with the ether linkage, influences the reactivity and solubility of the molecule and its derivatives. This makes it a useful building block for creating more complex molecules with specific desired properties. While direct research on this specific aniline (B41778) derivative is not extensively published, the broader class of chlorinated aromatic amines are well-established as crucial intermediates in the production of pharmaceuticals and agrochemicals. For instance, the related compound, 5-chloro-2-(2,4-dichlorophenoxy)aniline, is a key intermediate in the synthesis of antibacterial agents. google.com

Precursors for Dyestuffs and Pigments

Chlorinated aromatic amines have historically been important precursors in the manufacturing of dyestuffs and pigments. google.com The presence of the chromophoric aniline group, modified by the chloro- and cyclohexylethoxy- substituents, can be exploited to produce colorants with specific hues and properties such as lightfastness and thermal stability.

The general process involves the diazotization of the amine group of this compound, followed by coupling with various aromatic compounds to form azo dyes. The specific shade and performance of the resulting dye are determined by the nature of the coupling component. While specific dyes derived from this compound are not widely documented, the structural analogy to other chloroanilines used in the dye industry suggests its potential in this area. google.com For example, 5-chloro-2-nitroanilines are known intermediates for synthesizing various dyes. google.com

Integration into Polymeric Materials

The functional groups on this compound make it a candidate for incorporation into various polymeric structures. The amine group can participate in polymerization reactions, leading to the formation of polyanilines or other polymer backbones. The cyclohexylethoxy side chain can impart unique properties to the resulting polymer, such as increased solubility in organic solvents, modified thermal properties, and altered morphology.

Polymeric Electrolyte Membranes for Fuel Cells

While direct evidence is limited, aniline derivatives are explored for the development of polymeric electrolyte membranes (PEMs) for fuel cells. These membranes require specific properties such as high proton conductivity, good mechanical strength, and thermal stability. The incorporation of sulfonated aniline derivatives into polymer matrices is a known strategy to enhance these properties. Although not explicitly documented for this compound, its potential to be functionalized and integrated into such polymer systems remains an area for research.

Photosensitive Resin Compositions

Photosensitive resins are materials that change their physical or chemical properties upon exposure to light. They are crucial in processes like photolithography for manufacturing microelectronics. These resins often consist of a polymer binder, a photoinitiator, and other additives. Aniline derivatives can be incorporated into the polymer binder to enhance properties like solubility, adhesion, and thermal stability. A patent for preparing a high refractive index polyaryl thioether sulfone film, used in new image sensors, utilizes 5-chloro-2-nitroanilines, highlighting the potential for related compounds in this field. google.com

Q & A

What are the recommended synthetic routes for 5-Chloro-2-(2-cyclohexylethoxy)aniline in laboratory settings?

Basic Research Question
A common approach involves nucleophilic aromatic substitution or etherification . For example, the cyclohexylethoxy group can be introduced via Williamson ether synthesis, where 2-chloroaniline reacts with cyclohexylethanol under alkaline conditions. Subsequent chlorination at the 5-position may require electrophilic substitution using Cl₂ or N-chlorosuccinimide (NCS) in a controlled environment.
Key Considerations :

  • Use anhydrous conditions to avoid hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC to isolate intermediates .
    Methodological Tip : Optimize reaction temperature (e.g., 60–80°C for etherification) and catalyst selection (e.g., K₂CO₃ for deprotonation) based on analogous aniline syntheses .

What analytical techniques are optimal for characterizing the purity and structure of this compound?

Basic Research Question
Primary Techniques :

  • ¹H/¹³C NMR : To confirm substitution patterns and cyclohexylethoxy linkage.
  • HPLC/GC : For purity assessment (>97% by area normalization) using columns like C18 or DB-5MS .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺).
    Data Interpretation : Compare spectral data with structurally similar compounds (e.g., 5-Chloro-2,4-dimethoxyaniline ).

How can researchers address discrepancies in spectroscopic data during structural elucidation?

Advanced Research Question
Common Pitfalls :

  • Solvent artifacts in NMR (e.g., residual DMSO peaks).
  • Rotamers from the cyclohexylethoxy group causing split signals.
    Resolution Strategies :
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Perform variable-temperature NMR to observe dynamic effects .
  • Cross-validate with X-ray crystallography if crystalline derivatives are obtainable.

What are the potential metabolic pathways of this compound in biological systems?

Advanced Research Question
Hypothesized Pathways :

  • Phase I Metabolism : Oxidative dealkylation of the ethoxy group or hydroxylation of the cyclohexyl ring.
  • Phase II Metabolism : Glucuronidation or sulfation of the aniline NH₂ group.
    Experimental Design :
  • Use in vitro microsomal assays (e.g., rat liver S9 fractions) to identify metabolites via LC-MS/MS.
  • Compare with metabolic profiles of chlorinated anilines (e.g., 5-Chloro-2-methylaniline ).

How can computational modeling aid in predicting the reactivity of this compound?

Advanced Research Question
Methods :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes).
    Case Study : Analogous studies on 5-Chloro-2-(trifluoromethyl)aniline highlight the role of halogen bonding in enzyme inhibition .

What safety protocols are critical when handling this compound?

Basic Research Question
Key Risks :

  • Toxicity : Aniline derivatives are potential mutagens (see HBM4EU guidelines ).
  • Skin Sensitization : Use nitrile gloves and fume hoods.
    Regulatory Compliance :
  • Follow OSHA standards for airborne exposure limits (<1 ppm).
  • Dispose of waste via halogenated organic waste protocols .

How does the steric bulk of the cyclohexylethoxy group influence the compound’s reactivity?

Advanced Research Question
Steric Effects :

  • Reduces nucleophilic substitution rates at the ortho position.
  • May enhance lipophilicity , affecting solubility in aqueous media.
    Experimental Validation :
  • Compare reaction kinetics with less bulky analogs (e.g., 5-Chloro-2-methoxyaniline ).
  • Measure logP values via shake-flask method or HPLC retention times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-(2-cyclohexylethoxy)aniline
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-(2-cyclohexylethoxy)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.